TMC207 is a diarylquinoline that selectively inhibits the proton pump of the mycobacterial ATP synthase. It demonstrates potent activity against both drug-sensitive and drug-resistant M. tuberculosis and other mycobacterial species with MIC50 values of ~0.03 µg/ml. An anti-tuberculosis drug and inhibitor of mycobacterial ATP synthase Bedaquiline is a diarylquinoline antimycobacterial drug used in combination with other antituberculosis medications in the treatment of multidrug resistant tuberculosis. The addition of bedaquiline to antituberculosis drug regimens has been linked to an increased rate of transient serum liver test abnormalities during treatment and to several instances of clinically apparent liver injury. Bedaquiline is a diarylquinoline antibiotic that works by inhibiting mycobacterial ATP synthase. TMC207 enhances the antibacterial activity of second-line drug combinations. Bedaquiline is a quinoline-based antimycobacterial drug used (as its fumarate salt) for the treatment of pulmonary multi-drug resistant tuberculosis by inhibition of ATP synthase, an enzyme essential for the replication of the mycobacteria. It has a role as an antitubercular agent and an ATP synthase inhibitor. It is a member of quinolines, a member of naphthalenes, an organobromine compound, an aromatic ether, a tertiary alcohol and a tertiary amino compound. It is a conjugate base of a bedaquiline(2+).
Related Compounds
N-Monodesmethyl Bedaquiline (M2)
Compound Description: N-Monodesmethyl Bedaquiline (M2) is the major metabolite of Bedaquiline. It is formed by the N-demethylation of Bedaquiline, primarily by the cytochrome P450 enzyme CYP3A4. While M2 exhibits some anti-mycobacterial activity, its potency is significantly lower than that of Bedaquiline.
Relevance: N-Monodesmethyl Bedaquiline (M2) is a key metabolite of Bedaquiline, and its formation is influenced by co-administration with drugs that affect CYP3A4 activity. Monitoring M2 levels, along with Bedaquiline levels, can provide insights into drug exposure and potential drug-drug interactions. This is particularly important when Bedaquiline is used in combination with antiretroviral drugs like Lopinavir/Ritonavir, which are known to inhibit CYP3A4.
Clofazimine
Compound Description: Clofazimine is a bactericidal antibiotic used in the treatment of leprosy and, more recently, multidrug-resistant tuberculosis (MDR-TB). It works by binding to bacterial DNA, inhibiting its replication and transcription.
Delamanid
Compound Description: Delamanid is another novel antitubercular agent that acts by inhibiting the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.
Relevance: Delamanid, like Bedaquiline, is considered a key component of MDR-TB treatment regimens. While both drugs can prolong the QTc interval, no synergistic effects on QTc prolongation have been observed when used in combination. Studies comparing the efficacy and safety of Bedaquiline-based regimens versus Bedaquiline-Delamanid combination regimens have shown comparable results.
Rifampin (Rifampicin)
Compound Description: Rifampin, a rifamycin antibiotic, is a cornerstone of tuberculosis treatment. It inhibits bacterial DNA-dependent RNA polymerase, effectively killing actively replicating Mycobacterium tuberculosis.
Rifabutin
Relevance: Rifabutin is often used as an alternative to Rifampin in TB patients receiving medications metabolized by CYP3A4, such as Bedaquiline. While Rifabutin has a less pronounced effect on Bedaquiline exposure than Rifampin, it can still lead to a clinically significant reduction in drug levels.
Linezolid
Compound Description: Linezolid is an oxazolidinone antibiotic with a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.
Relevance: Linezolid is another important drug in the treatment of MDR-TB, often included in Bedaquiline-containing regimens. Studies have shown that the combination of Bedaquiline and Linezolid is highly effective in achieving favorable treatment outcomes for XDR-TB patients.
Clarithromycin
Compound Description: Clarithromycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is commonly used in the treatment of various bacterial infections, including those caused by Mycobacterium avium complex (MAC).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bedaquiline, also known as TMC207 and R207910, is a diarylquinoline anti-tuberculosis drug, which was discovered by a team led by Koen Andries at Janssen Pharmaceutica. Bedaquiline blocks the proton pump for ATP synthase of mycobacteria. ATP production is required for cellular energy production and its loss leads to cell death, even in dormant or nonreplicating mycobacteria.It is the first member of a new class of drugs called the diarylquinolines. Bedaquiline is bactericidal.
BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide. BB-Cl-Amidine irreversibly inactivates all four PAD subtypes (kinact/KI = 16,100, 4,100, 6,800, and 13,300 M-1min-1 for PAD1-4, respectively) by covalently modifying an active site cysteine that is important for its catalytic activity. The cellular potency of BB-Cl-amidine against PAD4 is increased 20-fold over the parent compound (EC50 = 8.8 µM versus >200 µM for Cl-amidine). BB-Cl-Amidine also has a significantly longer in vivo half-life than Cl-amidine (1.75 h versus ~15 min, respectively). Both compounds inhibit the formation of neutrophil extracellular traps without altering H2O2 production by neutrophils. BB-Cl-Amidine is effective in vivo, improving endothelial function while downregulating the expression of type I interferon-regulated genes in MRL/lpr mice. BB-Cl-Amidine is a Novel Therapeutic for Canine and Feline Mammary Cancer via Activation of the Endoplasmic Reticulum Stress Pathway. BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide. BB-CLA reduced viability and tumorigenicity of canine and feline mammary cancer cell lines in vitro. BB-CLA activates the endoplasmic reticulum stress pathway in these cells by downregulating 78 kDa Glucose-regulated Protein (GRP78), a potential target in breast cancer for molecular therapy, and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3).
BBS4 is a potent, orally active and selective inducible nitric oxide synthase dimerization inhibitor. BBS4 inhibits the dimerization of iNOS monomers, thus preventing the formation of the dimeric, active form of the enzyme. BBS4 significantly ameliorated adjuvant-induced arthritis in a rat model. BBS4 blocks the formation of the protein-protein interaction present in the dimeric form of iNOS. BBS4 prevents systemic, cardiac, and pulmonary hemodynamic dysfunction in endotoxemic mice.
BBR 2160 is a dihydropyridine derivative belonging to the group of the so-called tiampidine that has calcium-antagonistic properties in cardiac tissue. Intracellular microelectrodes have been used to characterize the electrophysiological properties of BBR 2160 on sheep Purkinje fibres and guinea-pig papillary muscle. BBR 2160 (10(-7) and 10(-6) M) dose dependently decreased the contractility of driven Purkinje fibre and papillary muscle. This effect was associated with a lowering of the plateau phase and a shortening of action potential duration in papillary muscle.
BC-11-38 is a potent and selective phosphodiesterase (PDE) 11 inhibitor (IC50s = 0.28 µM and >100 µM for PDE11 and PDE1-10, respectively). Gene association studies suggested that PDE11 was involved in adrenal function, and in H295R human adrenocortical cells, BC-11-38 increased cAMP and cortisol levels and activating transcription factor 1 (ATF-1) phosphorylation. BC 11-38 is a selective inhibitor of PDE11 with an IC50 value of 0.28 μM.
BC-11 hydrobromide is an inhibitor of Urokinase-Plasminogen Activator (uPa) which induces additional impairment of mitochondrial activity, the production of reactive oxygen species, and promotion of apoptosis.